



Application Notes and Protocols for 89Zr Labeling with DOTA-GA Chelators

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These application notes provide a detailed overview and experimental protocols for the radiolabeling of biomolecules with Zirconium-89 (89Zr) using DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) chelators. The following sections outline the predominant indirect labeling strategy, its associated quantitative data, and detailed experimental procedures.

Introduction

Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it highly suitable for positron emission tomography (PET) imaging of large biomolecules like monoclonal antibodies (mAbs) that exhibit slow pharmacokinetics. While deferoxamine (DFO) has been the conventional chelator for ⁸⁹Zr, concerns about its in vivo stability have prompted research into alternatives. DOTA-based chelators, known for forming highly stable complexes with various radiometals, have emerged as a promising option for ⁸⁹Zr.

However, the direct labeling of DOTA-conjugated biomolecules with ⁸⁹Zr is challenging due to the high temperatures required for complexation, which can lead to the denaturation of heat-sensitive proteins like antibodies.[1] Consequently, an indirect "click chemistry" or pre-labeling approach is the most effective and widely adopted method. This involves first radiolabeling a bifunctional DOTA-GA derivative, which is then conjugated to the biomolecule under milder conditions.[2][3][4][5]



Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on the indirect ⁸⁹Zr labeling of biomolecules using DOTA-GA chelators.

Table 1: Radiolabeling Efficiency and Purity

Chelator/ Precursor	Biomolec ule	Radiolab eling Method	Overall Radioche mical Yield (RCY)	Radioche mical Purity (RCP)	Molar Activity	Referenc e
BCN- DOTA-GA	Panitumum ab (PAN)	Indirect (Click Chemistry)	40-50% (decay uncorrecte d)	>95%	200-300 Ci/mmol	[2][3]
DOTAGA- Tz	Trastuzum ab	Indirect (IEDDA Click Chemistry)	Similar to [89Zr]Zr- DFO- trastuzuma b	Similar to [89Zr]Zr- DFO- trastuzuma b	Not Reported	[4][5]

Table 2: In Vitro Stability of 89Zr-DOTA-GA Conjugates

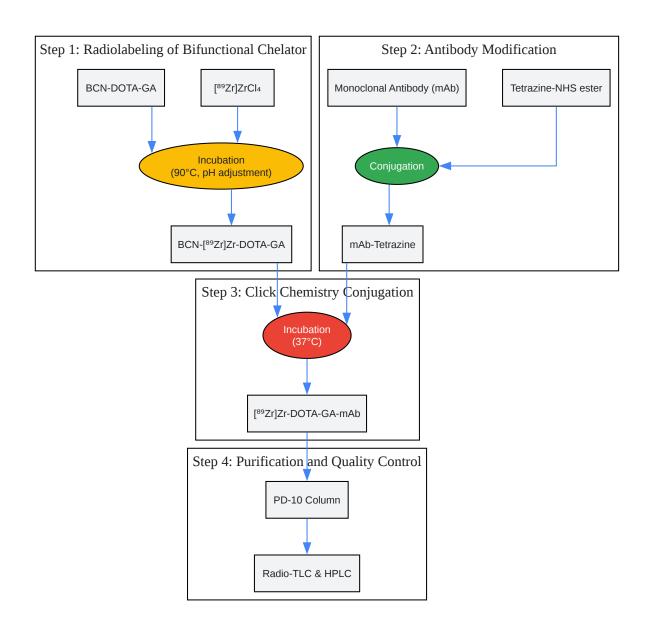


Conjugate	Stability Assay	Incubation Conditions	% Intact after 7 days	Reference
BCN-[⁸⁹ Zr]Zr- DOTA-GA-PAN	Human Serum	37°C	>95%	[2]
BCN-[⁸⁹ Zr]Zr- DOTA-GA-PAN	EDTA Challenge	Room Temperature & 37°C	>94%	[2]
[⁸⁹ Zr]Zr- DOTAGA- trastuzumab	EDTA Transchelation	Not Specified	≥94.0% (up to 144h)	[6]
[⁸⁹ Zr]Zr- DOTAGA- trastuzumab	Murine Serum	Not Specified	≥93.3% (up to 144h)	[6]

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the indirect ⁸⁹Zr labeling of a monoclonal antibody using a DOTA-GA chelator via click chemistry.





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Caption: Indirect 89Zr labeling workflow using click chemistry.



Experimental Protocols

The following are detailed protocols for the indirect ⁸⁹Zr labeling of a monoclonal antibody using a BCN-DOTA-GA chelator and a tetrazine-modified antibody.

Protocol 1: Radiolabeling of BCN-DOTA-GA with 89Zr

This protocol is adapted from Basuli et al. (2024).[2][3]

Materials:

- BCN-DOTA-GA
- [89Zr]ZrCl4 in 0.1 M HCl
- 0.5 M HEPES buffer (pH 7.0)
- 1 M NaOH
- 0.5 M HCI
- Sterile, metal-free water
- PD-10 desalting column
- Radio-TLC system (iTLC-SG strips, 0.1 M EDTA pH 7 as mobile phase)
- Radio-HPLC system (C18 column)

Procedure:

- In a sterile, metal-free microcentrifuge tube, add a solution of BCN-DOTA-GA (e.g., 30 μg in water).
- Add the [89Zr]ZrCl₄ solution (e.g., 2-4 mCi).
- Two-Step pH Adjustment: a. Carefully add 1 M NaOH to adjust the pH of the reaction mixture to ~8-9. b. Incubate the reaction mixture at 90°C for 30 minutes. c. Cool the mixture to room temperature and adjust the pH to ~7 using 0.5 M HCl.



- Incubate the reaction mixture at 90°C for an additional 30 minutes.
- Quality Control: a. Radio-TLC: Spot a small aliquot of the reaction mixture onto an iTLC-SG strip. Develop the chromatogram using 0.1 M EDTA (pH 7) as the mobile phase. The [89Zr]Zr-DOTA-GA complex will remain at the origin (Rf = 0), while free 89Zr will move with the solvent front (Rf = 1). b. Radio-HPLC: Analyze a small aliquot of the reaction mixture using a C18 column with a suitable gradient of acetonitrile and water (both containing 0.05% TFA).
- Purification (if necessary): The radiolabeled BCN-[89Zr]Zr-DOTA-GA can be purified using a C18 Sep-Pak cartridge to remove any unreacted 89Zr.

Protocol 2: Conjugation of Tetrazine to Antibody

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)
- Tetrazine-NHS ester
- Anhydrous DMSO
- PD-10 desalting column
- PBS (pH 7.4)

Procedure:

- Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
- Add the Tetrazine-NHS ester solution to the mAb solution at a molar ratio of approximately 10:1 (tetrazine:mAb). The final DMSO concentration should be less than 10%.
- Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
- Purification: Remove the unconjugated tetrazine by purifying the mAb-tetrazine conjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4).



 Determine the concentration of the purified mAb-tetrazine conjugate using a spectrophotometer (e.g., NanoDrop).

Protocol 3: Click Chemistry Reaction and Final Purification

Materials:

- BCN-[89Zr]Zr-DOTA-GA (from Protocol 1)
- mAb-tetrazine (from Protocol 2)
- PBS (pH 7.4)
- PD-10 desalting column

Procedure:

- To the purified mAb-tetrazine solution, add the BCN-[89Zr]Zr-DOTA-GA solution.
- Incubate the reaction mixture at 37°C for 30-60 minutes.
- Purification: Purify the final radiolabeled antibody, [89Zr]Zr-DOTA-GA-mAb, using a PD-10 desalting column equilibrated with sterile saline (pH 7.0). Collect the fractions containing the radiolabeled antibody.
- Final Quality Control: a. Radio-TLC: Use iTLC-SG strips with 0.1 M EDTA (pH 7) as the mobile phase to confirm the absence of free ⁸⁹Zr. The radiolabeled antibody will remain at the origin. b. Radio-HPLC: Use a size-exclusion column (e.g., TSKgel SuperSW3000) to determine the radiochemical purity and check for aggregation. The mobile phase can be 0.1 M sodium phosphate, 0.1 M sodium sulfate, 0.05% sodium azide, 10% isopropyl alcohol (pH 6.8).[7]

Challenges with Direct ⁸⁹Zr Labeling of DOTA-GA Conjugates



Direct labeling of DOTA-GA conjugated biomolecules with 89 Zr is generally not recommended due to the harsh reaction conditions required for efficient complexation. Several studies have reported unsuccessful or very low-yield labeling of DOTA-GA modified peptides and antibodies under conditions that are compatible with these biomolecules.[1] The elevated temperatures (typically $\geq 90^{\circ}$ C) needed for 89 Zr incorporation into the DOTA macrocycle can lead to the irreversible denaturation and loss of function of proteins.[1][8]

While methods for producing [89Zr]ZrCl4, which is more suitable for DOTA labeling than [89Zr]Zr-oxalate, have been developed, the temperature requirement remains a significant hurdle for direct labeling of sensitive biomolecules.[9] Therefore, the indirect, multi-step approach described in these application notes is the current state-of-the-art for producing stable 89Zr-labeled DOTA-GA bioconjugates.

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